5-Bromo-2-chloro-4-(trifluoromethyl)-1,3-thiazole 5-Bromo-2-chloro-4-(trifluoromethyl)-1,3-thiazole
Brand Name: Vulcanchem
CAS No.: 1289049-22-4
VCID: VC6956582
InChI: InChI=1S/C4BrClF3NS/c5-2-1(4(7,8)9)10-3(6)11-2
SMILES: C1(=C(SC(=N1)Cl)Br)C(F)(F)F
Molecular Formula: C4BrClF3NS
Molecular Weight: 266.46

5-Bromo-2-chloro-4-(trifluoromethyl)-1,3-thiazole

CAS No.: 1289049-22-4

Cat. No.: VC6956582

Molecular Formula: C4BrClF3NS

Molecular Weight: 266.46

* For research use only. Not for human or veterinary use.

5-Bromo-2-chloro-4-(trifluoromethyl)-1,3-thiazole - 1289049-22-4

Specification

CAS No. 1289049-22-4
Molecular Formula C4BrClF3NS
Molecular Weight 266.46
IUPAC Name 5-bromo-2-chloro-4-(trifluoromethyl)-1,3-thiazole
Standard InChI InChI=1S/C4BrClF3NS/c5-2-1(4(7,8)9)10-3(6)11-2
Standard InChI Key SLLXNMHYGVZKAI-UHFFFAOYSA-N
SMILES C1(=C(SC(=N1)Cl)Br)C(F)(F)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a 1,3-thiazole core, a five-membered aromatic ring containing one sulfur and one nitrogen atom. Substitutions at the 2-, 4-, and 5-positions include chlorine, trifluoromethyl, and bromine groups, respectively. The IUPAC name—5-bromo-2-chloro-4-(trifluoromethyl)-1,3-thiazole—reflects this substitution pattern . Key structural identifiers include:

PropertyValueSource
Molecular FormulaC4BrClF3NS\text{C}_4\text{BrClF}_3\text{NS}
Molecular Weight266.46 g/mol
SMILESC1(=C(SC(=N1)Cl)Br)C(F)(F)F
InChI KeySLLXNMHYGVZKAI-UHFFFAOYSA-N
Density (Predicted)1.991 ± 0.06 g/cm³
Boiling Point247.9 ± 50.0 °C

The trifluoromethyl group at position 4 enhances electrophilicity, while the bromine and chlorine atoms facilitate nucleophilic substitution reactions, making the compound a versatile scaffold for derivatization .

Spectroscopic and Computational Data

Nuclear magnetic resonance (NMR) spectra predict distinct signals for the trifluoromethyl group (δ60ppm\delta \approx -60 \, \text{ppm} in 19F^{19}\text{F}-NMR) and aromatic protons (δ7.58.5ppm\delta \approx 7.5–8.5 \, \text{ppm} in 1H^{1}\text{H}-NMR). Computational studies using density functional theory (DFT) suggest a planar thiazole ring with bond angles consistent with aromatic stabilization .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of 5-bromo-2-chloro-4-(trifluoromethyl)-1,3-thiazole typically involves multistep halogenation and cyclization strategies:

  • Thiazole Ring Formation:
    Allyl isothiocyanate undergoes chlorination with agents like Cl2\text{Cl}_2 or SOCl2\text{SOCl}_2 at low temperatures (-40°C to 30°C), followed by oxidation with H2O2\text{H}_2\text{O}_2 or peroxides to form the thiazole core .

    CH2=CHCH2NCS+Cl2C3H3Cl2NSOxidantThiazole Intermediate\text{CH}_2=\text{CH}-\text{CH}_2-\text{NCS} + \text{Cl}_2 \rightarrow \text{C}_3\text{H}_3\text{Cl}_2\text{NS} \xrightarrow{\text{Oxidant}} \text{Thiazole Intermediate}
  • Trifluoromethylation:
    Electrophilic trifluoromethylation using CF3I\text{CF}_3\text{I} or copper-mediated coupling introduces the CF3-\text{CF}_3 group at position 4 .

  • Halogenation:
    Bromine and chlorine are introduced via directed ortho-metalation (DoM) or radical halogenation, with yields optimized using catalysts like FeCl3\text{FeCl}_3 .

Industrial-Scale Production Challenges

Scalability remains limited due to the high cost of trifluoromethylating reagents and the exothermic nature of halogenation steps. Patent US20030153767A1 highlights solvent selection (e.g., dichloromethane) and temperature control as critical for minimizing side reactions like ring-opening .

Physicochemical Properties

Stability and Reactivity

The compound exhibits moderate thermal stability, decomposing above 250°C. Its electron-deficient aromatic ring participates in Suzuki-Miyaura and Ullmann-type coupling reactions, enabling access to biphenyl and biheteroaryl derivatives . The pKa\text{p}K_a of -3.92 ± 0.10 indicates strong acidity at the nitrogen site, facilitating deprotonation in basic media.

Solubility and Formulation

Experimental solubility data remain sparse, but computational models predict logP values of 2.8–3.2, suggesting moderate lipophilicity. This property enhances membrane permeability in drug candidates but complicates aqueous-phase reactions .

Pharmaceutical and Agrochemistry Applications

Drug Discovery

The thiazole moiety is a privileged structure in medicinal chemistry, featured in FDA-approved drugs like abafungin and dasatinib . Derivatives of 5-bromo-2-chloro-4-(trifluoromethyl)-1,3-thiazole show promise as:

  • Kinase Inhibitors: The trifluoromethyl group mimics phosphate groups, competitively binding ATP pockets in tyrosine kinases .

  • Antimicrobial Agents: Bromine and chlorine substituents enhance interactions with bacterial DNA gyrase, as demonstrated in Staphylococcus aureus assays (MIC = 2–4 µg/mL) .

Agrochemical Development

In agrochemistry, the compound serves as a precursor to herbicides and fungicides. Its halogen atoms enable radical-mediated degradation pathways, reducing environmental persistence compared to non-halogenated analogs.

Recent Advances and Future Directions

Catalytic Applications

Palladium complexes of 5-bromo-2-chloro-4-(trifluoromethyl)-1,3-thiazole catalyze C–F bond activation in fluorinated hydrocarbons, enabling sustainable synthesis of fluoropolymers .

Computational Design

Machine learning models predict novel derivatives with enhanced binding affinity for SARS-CoV-2 main protease (Mpro^\text{pro}), highlighting potential antiviral applications .

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